4-[Ethyl(methyl)amino]benzoic acid hydrochloride
Overview
Description
“4-[Ethyl(methyl)amino]benzoic acid hydrochloride” is a chemical compound with the CAS Number: 1221724-72-6 . It has a molecular weight of 215.68 . The IUPAC name for this compound is 4-[ethyl(methyl)amino]benzoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “4-[Ethyl(methyl)amino]benzoic acid hydrochloride” is 1S/C10H13NO2.ClH/c1-3-11(2)9-6-4-8(5-7-9)10(12)13;/h4-7H,3H2,1-2H3,(H,12,13);1H
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“4-[Ethyl(methyl)amino]benzoic acid hydrochloride” is a powder . It is stored at room temperature .
Scientific Research Applications
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- Application : Benzamides are synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
- Methods of Application : The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
- Results or Outcomes : The method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
-
4-Aminobenzoic Acid Derivatives
- Application : 4-aminobenzoic acid (PABA) and its derivatives have exhibited various biological activities. In this study, PABA was combined with various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via imine bond in one-step reaction .
- Results or Outcomes : The simple chemical modification of non-toxic PABA resulted in constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM). Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .
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- Application : PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi .
- Methods of Application : Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
While specific future directions for “4-[Ethyl(methyl)amino]benzoic acid hydrochloride” are not mentioned in the sources I found, similar compounds have shown potential in the synthesis of bioactive peptides . These peptides have shown cellular potency to promote membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity . This suggests potential applications in the treatment of diseases like cystic fibrosis.
properties
IUPAC Name |
4-[ethyl(methyl)amino]benzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-3-11(2)9-6-4-8(5-7-9)10(12)13;/h4-7H,3H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBNGYAZAHHXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Ethyl(methyl)amino]benzoic acid hydrochloride | |
CAS RN |
1221724-72-6 | |
Record name | 4-[ethyl(methyl)amino]benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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